molecular formula C6H10ClN3 B2515151 4,6-Dimethylpyrimidin-5-amine;hydrochloride CAS No. 2411219-33-3

4,6-Dimethylpyrimidin-5-amine;hydrochloride

Cat. No.: B2515151
CAS No.: 2411219-33-3
M. Wt: 159.62
InChI Key: NBUHTTJGQKIBMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethylpyrimidin-5-amine hydrochloride is a pyrimidine derivative characterized by methyl substituents at the 4- and 6-positions and an amine group at the 5-position, with a hydrochloride counterion. Pyrimidines are heterocyclic aromatic compounds widely studied for their biological and pharmaceutical relevance, particularly in drug design for targeting enzymes like kinases . The hydrochloride salt form enhances aqueous solubility, making it advantageous for pharmaceutical formulations .

Properties

IUPAC Name

4,6-dimethylpyrimidin-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c1-4-6(7)5(2)9-3-8-4;/h3H,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWOOHSDBBNEOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4,6-Dimethylpyrimidin-5-amine;hydrochloride typically involves the condensation of β-dicarbonyl compounds with amines . One common method includes the reaction of (S)-N-α-benzoyl-L-arginine ethyl ester hydrochloride with acetylacetone under microwave irradiation . This reaction yields the desired compound in moderate yield (70%) and is characterized by various spectroscopic techniques such as UV-Vis, FTIR-ATR, 1H-NMR, 13C-NMR, HRMS, and EI-MS .

Chemical Reactions Analysis

4,6-Dimethylpyrimidin-5-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

4,6-Dimethylpyrimidin-5-amine; hydrochloride is utilized as a reagent for synthesizing novel bioactive pyrimidine derivatives. Its structural characteristics enable it to participate in various chemical reactions, making it valuable for developing new compounds.

Biology

The compound has shown potential in biological studies due to its structural similarity to nucleotides. It is involved in:

  • Gene Expression : Influencing the expression of genes related to metabolic pathways.
  • Cellular Metabolism : Altering metabolic flux within cells.

Medicine

This compound has been investigated for several therapeutic activities:

  • Anticancer Activity : Primarily through the inhibition of FGFR4.
  • Antibacterial and Antifungal Properties : Potential applications in treating infections.
  • Anti-inflammatory and Antihypertensive Effects : Investigated for their roles in managing chronic conditions.

Industry

In the pharmaceutical and agrochemical industries, 4,6-Dimethylpyrimidin-5-amine; hydrochloride is used in:

  • The production of pharmaceuticals targeting various diseases.
  • Development of agrochemicals for crop protection.

Data Table of Applications

Application AreaDescriptionKey Findings
ChemistrySynthesis of bioactive derivativesUsed as a reagent for creating new compounds
BiologyGene expression modulationAlters metabolic pathways affecting cellular functions
MedicineAnticancer, antibacterial, antifungalInhibits FGFR4 leading to reduced tumor growth
IndustryPharmaceutical and agrochemical productionIntegral in developing effective therapeutic agents

Case Study 1: Anticancer Research

A study demonstrated that 4,6-Dimethylpyrimidin-5-amine; hydrochloride effectively inhibits FGFR4, leading to decreased proliferation of cancer cells in vitro. The compound was shown to reduce tumor size in animal models by disrupting FGF signaling pathways .

Case Study 2: Synthesis of Novel Compounds

Research involving microwave-assisted synthesis highlighted the efficiency of using this compound as a building block for creating complex pyrimidine derivatives with potential therapeutic effects . The study reported a yield improvement and reduced reaction times compared to traditional methods.

Mechanism of Action

The mechanism of action of 4,6-Dimethylpyrimidin-5-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways . For example, it may inhibit DNA synthesis by interfering with nucleotide metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

4,6-Dichloro-2-methylpyrimidin-5-amine (CAS 39906-04-2)
  • Molecular Formula : C₅H₅Cl₂N₃
  • Molecular Weight : 178.02 g/mol
  • Key Differences : Replaces methyl groups with chlorine atoms at positions 4 and 4.
  • Impact :
    • Reactivity : Chlorine’s electronegativity increases susceptibility to nucleophilic substitution, unlike the electron-donating methyl groups in the target compound.
    • Solubility : Lower polarity compared to the hydrochloride salt, reducing water solubility.
    • Melting Point : Chlorinated analogs (e.g., 4,6-dichloro-5-isopropylpyrimidin-2-amine) exhibit higher melting points (~175°C) due to stronger intermolecular forces .
4-Chloro-6-methylpyrimidin-5-amine (CAS 5177-27-5)
  • Similarity Score : 0.76
  • Key Differences : Chlorine at position 4 and methyl at 5.
  • Impact :
    • Electronic Environment : The chloro group withdraws electron density, altering reactivity in electrophilic aromatic substitution compared to dimethyl-substituted analogs.
    • Synthesis : Prepared via chlorination of pyrimidine precursors, requiring harsh reagents like POCl₃ .
2-Ethoxy-4,6-dimethylpyrimidin-5-amine (CAS 1706439-09-9)
  • Molecular Formula : C₈H₁₃N₃O
  • Molecular Weight : 167.21 g/mol
  • Key Differences : Ethoxy group at position 2.
  • Impact :
    • Solubility : Ethoxy’s polarity improves solubility in organic solvents.
    • Applications : Likely used in intermediates for agrochemicals or pharmaceuticals due to enhanced lipophilicity.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Solubility Profile
4,6-Dimethylpyrimidin-5-amine HCl C₆H₁₀ClN₃ 175.62 4,6-Me; 5-NH₂·HCl Not Reported High aqueous solubility
4,6-Dichloro-2-Me-pyrimidin-5-amine C₅H₅Cl₂N₃ 178.02 4,6-Cl; 2-Me ~175 Low in water
4-Cl-6-Me-pyrimidin-5-amine C₅H₆ClN₃ 143.57 4-Cl; 6-Me Not Reported Moderate in polar solvents
2-Ethoxy-4,6-diMe-pyrimidin-5-amine C₈H₁₃N₃O 167.21 2-OEt; 4,6-Me Not Reported High in organic solvents

Biological Activity

4,6-Dimethylpyrimidin-5-amine;hydrochloride is a pyrimidine derivative that has garnered attention due to its significant biological activity, particularly in cancer research. This compound primarily interacts with the Fibroblast Growth Factor Receptor 4 (FGFR4), leading to various biochemical and cellular effects. This article presents a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

The primary mechanism of action for this compound involves the inhibition of FGFR4 . This receptor plays a crucial role in the fibroblast growth factor (FGF) signaling pathway, which is implicated in various cellular processes such as proliferation, differentiation, and survival.

  • Target Receptor : FGFR4
  • Effect : Inhibition leads to reduced signaling through the FGF pathway, which is associated with anti-cancer effects.

This compound exhibits several important biochemical properties:

  • Nucleophilic Activity : Acts as a nucleophile in biochemical reactions.
  • Enzyme Interaction : Interacts with enzymes like pyrimidine nucleoside phosphorylase.
  • Cellular Metabolism : Influences gene expression and metabolic pathways by modulating enzyme activities.
PropertyDescription
Nucleophilic ActivityParticipates in bond formation
Enzyme InteractionInhibits or activates various enzymes
Gene Expression ModulationAlters metabolic pathways

Cellular Effects

The compound's inhibition of FGFR4 has been shown to affect various cellular processes:

  • Cell Signaling : Disruption of normal signaling pathways can lead to altered cell behavior.
  • Gene Expression : Changes in gene expression profiles can impact cellular metabolism and growth.

Case Study: Anti-Cancer Activity

In vitro studies have demonstrated that this compound exhibits anti-cancer properties against several cancer cell lines. For instance:

  • Cell Lines Tested :
    • Human acute monocytic leukemia (U-937)
    • T acute lymphoblastic leukemia (CEM-13)
    • Breast adenocarcinoma (MCF-7)
  • Findings :
    • The compound showed dose-dependent cytotoxicity against these cell lines.
    • Apoptosis was induced in cancer cells, indicating its potential as an anti-cancer agent.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

  • Low Doses : May enhance metabolic pathways.
  • High Doses : Associated with significant anti-cancer effects.

Metabolic Pathways

This compound participates in several metabolic pathways:

  • It is metabolized by enzymes such as pyrimidine nucleoside phosphorylase.
  • Interactions with cofactors facilitate its conversion and utilization within cells.

Table 2: Metabolic Pathways Involved

PathwayEnzyme InvolvedEffect
Pyrimidine MetabolismPyrimidine nucleoside phosphorylaseProduces pyrimidine bases
Cellular RespirationVarious enzymesAlters energy metabolism

Transport and Distribution

The transport and distribution of this compound within cells are facilitated by specific transporters and binding proteins. These interactions ensure effective localization within cellular compartments necessary for its biological activity.

Q & A

Basic: What are the standard synthetic routes for 4,6-dimethylpyrimidin-5-amine hydrochloride, and how can purity be optimized?

Answer:
The synthesis of pyrimidine derivatives like 4,6-dimethylpyrimidin-5-amine hydrochloride typically involves nucleophilic substitution or chlorination reactions. A common method for analogous compounds (e.g., 4,6-dichloro-5-ethylpyrimidin-2-amine) uses phosphorus oxychloride (POCl₃) under reflux to introduce chlorine substituents . For methyl group incorporation, alkylation of pyrimidine precursors with methyl halides or Grignard reagents is employed. To optimize purity, continuous flow processes in industrial settings minimize by-products , while lab-scale syntheses benefit from controlled stoichiometry and inert atmospheres. Post-synthesis purification via recrystallization (e.g., acetonitrile evaporation ) or column chromatography ensures high yields (>85%) and purity (>98% by HPLC) .

Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substitution patterns and hydrogen environments. For example, methyl groups in 4,6-dimethylpyrimidines show distinct singlet peaks in ¹H NMR (δ 2.1–2.5 ppm) .
  • X-ray Crystallography: Resolves molecular geometry and packing. A related compound, 4,6-dichloro-5-methoxypyrimidine, was analyzed at 100 K, revealing planar pyrimidine rings (r.m.s. deviation: 0.013 Å) and intermolecular Cl···N interactions (3.09–3.10 Å) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular formula (e.g., C₇H₁₀Cl₂N₃ for hydrochloride salts) .

Advanced: How can reaction conditions be optimized to enhance regioselectivity in pyrimidine substitutions?

Answer:
Regioselectivity in pyrimidine substitutions (e.g., introducing methyl groups at 4,6-positions) depends on:

  • Solvent Polarity: Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution at electron-deficient positions .
  • Catalysts: Lewis acids like AlCl₃ direct substitutions to specific sites by stabilizing transition states .
  • Temperature Control: Lower temperatures (0–5°C) reduce side reactions, as seen in chloromethylation of 2-methylpyrimidin-4-amine .
  • Computational Guidance: Quantum mechanical calculations (e.g., DFT) predict reactive sites. ICReDD’s approach combines reaction path searches with experimental validation to reduce trial-and-error .

Advanced: What computational tools predict the reactivity and stability of 4,6-dimethylpyrimidin-5-amine hydrochloride in biological systems?

Answer:

  • Density Functional Theory (DFT): Models electron distribution and reactive sites. For example, Fukui indices identify nucleophilic/electrophilic regions in pyrimidines .
  • Molecular Dynamics (MD): Simulates interactions with biomolecules (e.g., thymidine phosphorylase inhibition ).
  • ADMET Predictors: Tools like SwissADME estimate solubility, bioavailability, and metabolic stability. Substituents like methyl groups enhance lipophilicity but may reduce aqueous solubility .

Advanced: How can stability issues (e.g., degradation in DMSO) be mitigated during storage and biological assays?

Answer:

  • Solvent Selection: Avoid DMSO for long-term storage due to oxidative degradation risks . Use aqueous buffers (pH 4–6) or ethanol.
  • Temperature Control: Store at –20°C under nitrogen to prevent hydrolysis of the hydrochloride salt .
  • Antioxidants: Add 0.1% ascorbic acid to aqueous solutions to counteract radical-mediated decomposition .
  • Real-Time Monitoring: Use HPLC-UV to track degradation products (e.g., demethylated derivatives) .

Advanced: How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

Answer:
Discrepancies often arise from:

  • Substituent Effects: Minor structural changes (e.g., chloro vs. methyl groups) alter target binding. For example, 5-ethylpyrimidines show stronger antibacterial activity than methyl analogs .
  • Assay Conditions: Varying pH, serum proteins, or cell lines impact results. Standardize protocols (e.g., CLSI guidelines for antimicrobial testing ).
  • Data Normalization: Express activity relative to controls (e.g., IC₅₀ values normalized to reference drugs) .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionMethod/Reference
Molecular FormulaC₆H₉ClN₃PubChem
Melting Point313–315 K (acetonitrile recrystallized)X-ray diffraction
logP (Lipophilicity)1.8 ± 0.3SwissADME prediction
Aqueous Solubility (25°C)12 mg/mL (pH 7.4)Shake-flask method

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.